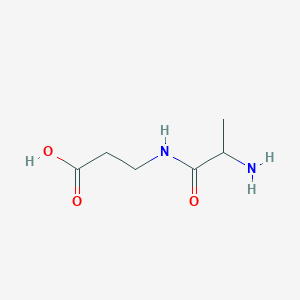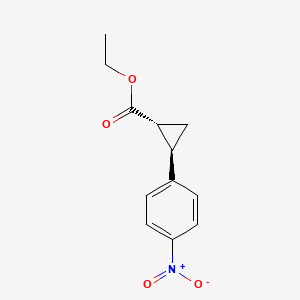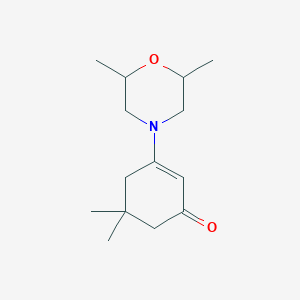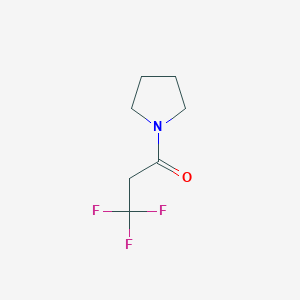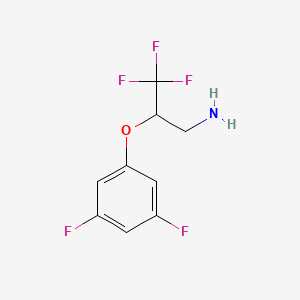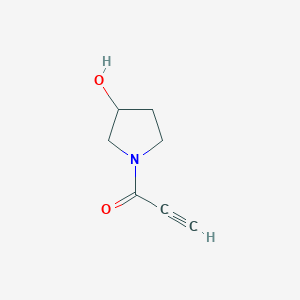![molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0](/img/structure/B6615646.png)
4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine, otherwise known as DMOC-CHX, is a novel small molecule that has recently become of interest in the scientific community due to its potential applications in research. DMOC-CHX is a cyclic amine that has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes. This molecule has been studied for its potential to be used in a variety of scientific fields, including biochemistry, pharmacology, and drug development.
科学研究应用
DMOC-CHX has a variety of scientific applications, including as a fluorescent probe for biological imaging, as an inhibitor of enzymes, and as a reagent for the synthesis of other compounds. DMOC-CHX has been used as a fluorescent probe for biological imaging due to its ability to bind to a variety of biological targets, including proteins, DNA, and lipids. This molecule has also been used as an inhibitor of enzymes, as it has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase. Finally, DMOC-CHX has been used as a reagent for the synthesis of other compounds, as it has been used as a starting material in the synthesis of a variety of compounds, including peptides and other small molecules.
作用机制
The mechanism of action of DMOC-CHX is not yet fully understood. However, it is believed that this molecule acts as a competitive inhibitor of enzymes, such as acetylcholinesterase. It is thought that DMOC-CHX binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOC-CHX are not yet fully understood. However, this molecule has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids. Additionally, DMOC-CHX has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, DMOC-CHX has been shown to have anti-inflammatory and anti-bacterial properties in vitro.
实验室实验的优点和局限性
The advantages of using DMOC-CHX in laboratory experiments include its low cost and its ease of synthesis. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, making it a useful tool for biological imaging. However, there are some limitations to using DMOC-CHX in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its effects on living organisms have not yet been studied in detail. Furthermore, DMOC-CHX has been shown to be a competitive inhibitor of acetylcholinesterase, which could potentially lead to undesirable side effects in living organisms.
未来方向
The potential future directions for DMOC-CHX research include further investigation of its mechanism of action, its effects on living organisms, and its potential applications. Additionally, further research could be conducted to explore the potential of DMOC-CHX as a drug candidate. Furthermore, research could be conducted to explore the potential of DMOC-CHX as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential of DMOC-CHX as a reagent for the synthesis of other compounds.
合成方法
DMOC-CHX is synthesized using a cyclization reaction between dimethyl 1,2-oxazol-4-ylmethoxy and cyclohexan-1-amine. In this reaction, the dimethyl 1,2-oxazol-4-ylmethoxy acts as a nucleophile, attacking the cyclohexan-1-amine molecule at the carbon-nitrogen bond. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction takes place at room temperature and is typically complete within 24 hours.
属性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJRRBYBMSNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

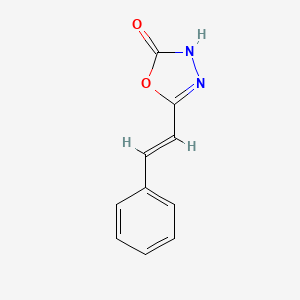
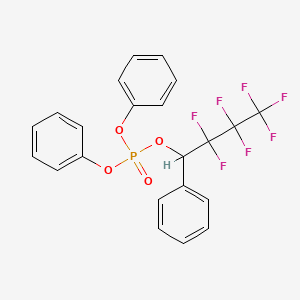

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
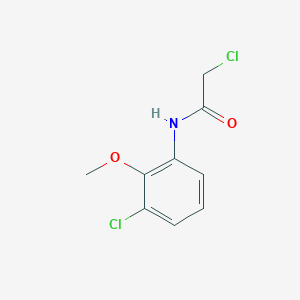
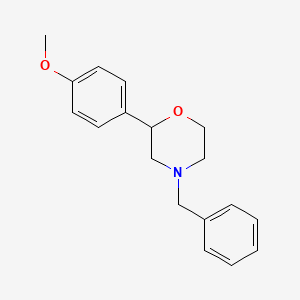
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
